methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzenecarboxylate
Description
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Properties
IUPAC Name |
methyl 4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)11-6-7-12(13(16)8-11)14(17)18-3/h4-8,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGPOQDITWHACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzenecarboxylate are dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (Enoyl ACP reductase) . These enzymes play crucial roles in bacterial metabolism and growth, making them attractive targets for antibacterial drugs.
Mode of Action
The compound interacts with its targets by binding to the active sites of DHFR and Enoyl ACP reductase. This binding inhibits the activity of these enzymes, thereby disrupting the metabolic processes they are involved in.
Biochemical Pathways
By inhibiting DHFR and Enoyl ACP reductase, the compound affects several biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a coenzyme required for the synthesis of nucleotides. Inhibition of DHFR disrupts nucleotide synthesis, affecting DNA replication and cell division. Enoyl ACP reductase is involved in fatty acid synthesis. Its inhibition disrupts the production of membrane lipids, affecting cell membrane integrity.
Result of Action
The inhibition of DHFR and Enoyl ACP reductase by the compound leads to disruption of essential metabolic processes in bacteria, resulting in inhibited growth and proliferation. In addition, the compound has been found to enhance monoclonal antibody production in Chinese hamster ovary cells, suggesting potential applications in biotechnology.
Biochemical Analysis
Biochemical Properties
Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzenecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes. These interactions are crucial for its potential antibacterial and antitubercular properties. The compound’s ability to bind to the active sites of these enzymes and inhibit their function highlights its potential as a therapeutic agent.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in recombinant Chinese hamster ovary (rCHO) cells, this compound has been found to increase monoclonal antibody production by enhancing cell-specific glucose uptake and intracellular adenosine triphosphate (ATP) levels. Additionally, it suppresses cell growth and affects the galactosylation of monoclonal antibodies, which is a critical quality attribute for therapeutic antibodies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of enoyl ACP reductase and DHFR enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways. This inhibition leads to a reduction in the synthesis of fatty acids and nucleotides, which are vital for bacterial growth and survival. Additionally, the compound’s influence on gene expression and enzyme activity contributes to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained effects on cell growth and metabolism. Its degradation over time can lead to a decrease in its efficacy and influence on cellular processes. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects fully.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as increased monoclonal antibody production and enhanced enzyme inhibition. At higher doses, the compound may exhibit toxic or adverse effects, including cell growth suppression and potential toxicity to non-target cells. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s inhibition of enoyl ACP reductase and DHFR enzymes affects the synthesis of fatty acids and nucleotides, respectively. These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, the compound’s effects on glucose uptake and ATP levels further highlight its role in cellular metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within cells. These interactions influence the compound’s accumulation in specific cellular compartments, affecting its overall efficacy and activity. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular processes. Post-translational modifications and targeting signals may influence the compound’s localization, affecting its overall efficacy. Understanding the subcellular localization mechanisms is essential for optimizing the compound’s therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
